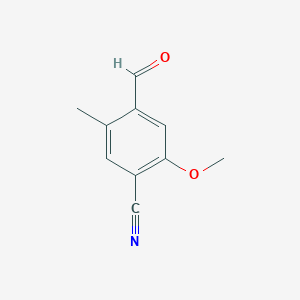

4-Formyl-2-methoxy-5-methylbenzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-formyl-2-methoxy-5-methylbenzonitrile |

InChI |

InChI=1S/C10H9NO2/c1-7-3-8(5-11)10(13-2)4-9(7)6-12/h3-4,6H,1-2H3 |

InChI Key |

LQRBUIXPVBUVNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)OC)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formyl 2 Methoxy 5 Methylbenzonitrile

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Formyl-2-methoxy-5-methylbenzonitrile, the primary strategic disconnections involve the formyl and nitrile groups, as well as the substituents on the aromatic ring.

A logical retrosynthetic approach would prioritize the installation of the formyl group as a late-stage transformation to avoid potential side reactions in earlier steps. This leads to the key precursor, 2-methoxy-5-methylbenzonitrile (B1350759). The formyl group can be introduced through formylation of this precursor or by oxidation of a methyl group at the C4 position.

Further disconnection of 2-methoxy-5-methylbenzonitrile suggests precursors such as 2-hydroxy-5-methylbenzonitrile (B3042131) or appropriately substituted cresol (B1669610) derivatives. The nitrile group can be introduced via a Sandmeyer reaction from an amino precursor or by nucleophilic substitution of a halogen.

Precursor Synthesis Pathways

Construction of the Benzonitrile (B105546) Core with Methyl and Methoxy (B1213986) Substituents

A plausible pathway to 2-methoxy-5-methylbenzonitrile begins with a readily available starting material like p-cresol (B1678582). The synthesis can proceed through the following illustrative steps:

Nitration: Nitration of p-cresol would introduce a nitro group onto the aromatic ring.

Methylation: The hydroxyl group of the nitrated cresol can then be methylated to form a methoxy group.

Reduction: The nitro group is subsequently reduced to an amino group.

Sandmeyer Reaction: The resulting aniline (B41778) derivative can undergo a Sandmeyer reaction to introduce the nitrile group.

An alternative approach could start from 4-methyl-2-aminophenol, which can be methylated and then converted to the benzonitrile via the Sandmeyer reaction.

Introduction of the Formyl Moiety

With the 2-methoxy-5-methylbenzonitrile core in hand, the next crucial step is the introduction of the formyl group at the C4 position. The directing effects of the existing substituents play a significant role in the regioselectivity of this reaction. The methoxy and methyl groups are ortho- and para-directing, while the nitrile group is meta-directing. The C4 position is para to the methoxy group and ortho to the methyl group, making it an electronically favorable position for electrophilic substitution.

One effective method for introducing a formyl group is through the oxidation of a methyl group. This typically involves a two-step process of benzylic bromination followed by hydrolysis. A patent for the synthesis of a related isomer, 2-methoxy-4-cyanobenzaldehyde, outlines a similar process where a methyl group on the benzonitrile precursor is brominated using N-bromosuccinimide (NBS) and then hydrolyzed to yield the aldehyde. This method is advantageous as it avoids the use of strong oxidizing agents that could affect other functional groups on the ring.

The general reaction scheme is as follows:

| Step | Reaction | Reagents |

| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) |

| 2 | Hydrolysis | Water, often with a base or acid catalyst |

This approach is particularly useful for introducing a formyl group at a specific position when a corresponding methyl-substituted precursor is available.

Direct formylation of the aromatic ring is another viable strategy. The Gattermann-Koch reaction and its modifications are classic methods for introducing a formyl group onto an aromatic ring. The traditional Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, but it is generally not suitable for phenol (B47542) ethers. wikipedia.org

The Gattermann reaction , a related method, uses hydrogen cyanide and hydrogen chloride. wikipedia.orgthermofisher.com A safer modification of this reaction, known as the Adams modification , generates HCN in situ from zinc cyanide and hydrochloric acid. thermofisher.com

The Vilsmeier-Haack reaction is another powerful formylation method that is particularly effective for electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically formed from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.orgijpcbs.com The electrophile in this reaction is a chloroiminium ion, which is less reactive than the acylium ions in Friedel-Crafts reactions, making it suitable for activated systems like methoxy-substituted benzenes. chemistrysteps.com

For 2-methoxy-5-methylbenzonitrile, the directing effects of the methoxy and methyl groups would favor formylation at the C4 or C6 positions. Careful control of reaction conditions would be necessary to achieve the desired regioselectivity for the C4 position.

Multi-Step Synthesis Protocols and Yield Optimization

Strategies for yield optimization in multi-step aromatic syntheses include:

Optimization of reaction conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst loading for each step can maximize product formation and minimize side reactions.

Purification techniques: Efficient purification methods at each stage are essential to ensure the purity of intermediates, which can affect the outcome of subsequent reactions.

Process intensification: Modern techniques like flow chemistry can offer advantages in multi-step syntheses by allowing for a continuous process, which can improve yield, reduce reaction times, and enhance safety.

A summary of potential synthetic routes with key intermediates is presented below:

| Starting Material | Key Intermediates | Final Step |

| p-Cresol | 4-Methyl-2-nitrophenol → 2-Methoxy-5-methylnitrobenzene → 2-Methoxy-5-methylaniline → 2-Methoxy-5-methylbenzonitrile | Formylation or Methyl Oxidation/Hydrolysis |

| 4-Methyl-2-aminophenol | 2-Methoxy-5-methylaniline → 2-Methoxy-5-methylbenzonitrile | Formylation or Methyl Oxidation/Hydrolysis |

By carefully considering each of these aspects, a robust and efficient synthetic protocol for this compound can be developed.

Purity Considerations for Academic and Potential Industrial Applications

The required purity of this compound is dictated by its intended use, with significant differences between standards for academic research and those for industrial applications. twinoils.com

For academic purposes, such as in the development of new synthetic methodologies or as an intermediate for creating small batches of novel compounds, a purity of >95% is often considered acceptable. nih.gov The main goal is to ensure that the observed reactivity is due to the target compound and not significantly influenced by impurities. nih.gov

In contrast, industrial applications, particularly in the synthesis of pharmaceuticals, agrochemicals, or electronic materials, demand much higher purity levels, often exceeding 99% or 99.5%. ryzechemie.com In these contexts, even small amounts of impurities can have detrimental effects on the efficacy, safety, or performance of the final product. twinoils.comryzechemie.com Regulatory bodies require rigorous characterization and control of any impurity present at levels above a certain threshold (e.g., 0.1%).

The determination of purity relies on a combination of analytical techniques:

High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of organic compounds by separating the target molecule from impurities. wikipedia.orgresearchgate.net The purity is often reported as a percentage based on the area of the peaks detected. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and can also be used for purity assessment. Quantitative NMR (qNMR) is a powerful technique that can determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity. nih.govresearchgate.net It has the advantage of not requiring an identical reference standard of the compound being tested. nih.gov

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound and to identify the structures of potential impurities, especially when coupled with a chromatographic technique like HPLC (LC-MS) or Gas Chromatography (GC-MS). wikipedia.org

Potential impurities in a synthesis could include unreacted starting materials, byproducts from incomplete reactions, or compounds formed through side reactions, such as the oxidation of the formyl group to a carboxylic acid.

| Aspect | Academic Research | Potential Industrial Applications |

|---|---|---|

| Typical Purity Requirement | >95% nih.gov | >99.0% - 99.5%+ ryzechemie.comchemicals.co.uk |

| Focus of Analysis | Confirmation of structure and major component identity. | Rigorous identification, quantification, and control of all impurities. |

| Primary Analytical Techniques | ¹H NMR, LC-MS, GC-MS for structural confirmation. wikipedia.org | Validated HPLC for purity percentage, qNMR for absolute purity, LC-MS/MS for impurity profiling. nih.govnih.gov |

| Documentation | Lab notebook records, spectral data for publication. | Certificate of Analysis (CoA), detailed validation reports, compliance with regulatory standards (e.g., GMP). twinoils.com |

Reactivity and Mechanistic Investigations of 4 Formyl 2 Methoxy 5 Methylbenzonitrile

Reactivity of the Aldehyde Group (e.g., nucleophilic additions, condensations)

The aldehyde group (-CHO) is a primary site for nucleophilic attack due to the electrophilic nature of its carbonyl carbon. Consequently, 4-Formyl-2-methoxy-5-methylbenzonitrile is expected to participate in a wide range of nucleophilic addition and condensation reactions characteristic of aromatic aldehydes.

Key predicted reactions include:

Nucleophilic Addition: Strong nucleophiles, such as those in Grignard reagents (R-MgBr) and organolithium compounds (R-Li), would readily add to the carbonyl carbon to form secondary alcohols after an aqueous workup. Similarly, reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 4-(hydroxymethyl)-2-methoxy-5-methylbenzonitrile.

Condensation Reactions: In the presence of appropriate catalysts, the aldehyde can undergo condensation with various nucleophiles. For instance, a Wittig reaction with a phosphorus ylide (Ph₃P=CHR) would convert the aldehyde into an alkene. Aldol-type condensation reactions with enolates or other stabilized carbanions are also feasible, leading to the formation of α,β-unsaturated systems.

Cyanohydrin Formation: Reaction with cyanide ions (e.g., from HCN or NaCN) would result in the formation of a cyanohydrin, adding another nitrile functionality to the molecule.

Imine and Enamine Formation: Condensation with primary amines (R-NH₂) would yield imines (Schiff bases), while reactions with secondary amines (R₂NH) would produce enamines.

The following table summarizes the expected outcomes of common nucleophilic addition and condensation reactions involving the aldehyde group.

| Reaction Type | Reagent/Nucleophile | Expected Product Class |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Primary alcohol |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Knoevenagel Condensation | Active methylene (B1212753) compound | α,β-unsaturated nitrile |

| Imine Formation | R-NH₂ | Imine (Schiff Base) |

Reactivity of the Nitrile Group (e.g., hydrolysis, cycloaddition reactions)

The nitrile group (-C≡N) offers another key site for chemical transformation, primarily through reactions involving its carbon-nitrogen triple bond. lumenlearning.com

Hydrolysis: The hydrolysis of the nitrile group is a well-established transformation that can be catalyzed by either acid or base. libretexts.orglibretexts.org Under acidic conditions (e.g., heating with aqueous HCl), the nitrile is expected to hydrolyze completely to a carboxylic acid, yielding 4-carboxy-2-methoxy-5-methylbenzaldehyde. libretexts.org Alkaline hydrolysis (e.g., heating with aqueous NaOH) would initially produce the corresponding carboxylate salt, which upon acidification would also yield the carboxylic acid. libretexts.org Partial hydrolysis under controlled conditions could potentially isolate the intermediate amide. lumenlearning.com The general mechanism involves nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further hydrolysis. chemistrysteps.com

Cycloaddition Reactions: Aromatic nitriles can participate in cycloaddition reactions. For example, a [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide, NaN₃) in the presence of a Lewis acid or under thermal conditions would be expected to form a tetrazole ring, a common bioisostere for a carboxylic acid group. The photochemical cycloaddition of benzonitriles to alkenes is also a known pathway, suggesting potential for similar reactivity. acs.org

Reactivity of the Methoxy (B1213986) and Methyl Substituents

The methoxy (-OCH₃) and methyl (-CH₃) groups, while generally less reactive than the aldehyde and nitrile moieties, can undergo specific transformations under more forcing conditions.

Methyl Group: The methyl group attached to the aromatic ring is a benzylic position. As such, it is susceptible to free-radical reactions. For instance, radical halogenation using N-bromosuccinimide (NBS) with a radical initiator (like AIBN or peroxide) would be expected to selectively brominate the methyl group to produce 4-formyl-2-methoxy-5-(bromomethyl)benzonitrile. Further oxidation of the methyl group to a carboxylic acid would require strong oxidizing agents and would likely also affect the aldehyde group.

Electrophilic Aromatic Substitution Pathways on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (EAS) on the benzonitrile ring of this molecule is complex due to the presence of four different substituents, each exerting an electronic directing effect. msu.edulibretexts.org The outcome of an EAS reaction (e.g., nitration, halogenation, sulfonation) depends on the balance of these activating and deactivating influences. libretexts.orgmasterorganicchemistry.comlibretexts.org

The directing effects of the substituents are as follows:

-OCH₃ (Methoxy): A strongly activating, ortho, para-director due to its powerful +R (resonance) effect.

-CH₃ (Methyl): A weakly activating, ortho, para-director due to hyperconjugation and a weak +I (inductive) effect.

-CHO (Formyl): A strongly deactivating, meta-director due to its strong -R and -I effects.

-CN (Nitrile): A strongly deactivating, meta-director due to its strong -R and -I effects.

The available positions on the ring are C3 and C6. The directing effects of the substituents on these positions are summarized in the table below.

| Position | Directed by -OCH₃ (at C2) | Directed by -CH₃ (at C5) | Directed by -CHO (at C4) | Directed by -CN (at C1) | Overall Effect |

| C3 | ortho (Activating) | meta (Neutral) | ortho (Deactivating) | meta (Deactivating) | Favored |

| C6 | para (Activating) | ortho (Activating) | meta (Deactivating) | ortho (Deactivating) | Highly Favored |

Analysis of these competing effects leads to a clear prediction:

Position C6 is para to the strongly activating methoxy group and ortho to the activating methyl group. It is meta to the deactivating formyl group and ortho to the deactivating nitrile group. The synergistic activation from the -OCH₃ and -CH₃ groups makes C6 the most probable site for electrophilic attack .

Position C3 is ortho to the strongly activating methoxy group but is also ortho to the deactivating formyl group. Steric hindrance from the adjacent methoxy group may also disfavor this position compared to C6.

Therefore, electrophilic substitution reactions are strongly predicted to occur at the C6 position.

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is not a feasible pathway for this compound itself, as it lacks a suitable leaving group on the aromatic ring. nih.gov However, a halogenated derivative, such as a hypothetical 6-chloro-4-formyl-2-methoxy-5-methylbenzonitrile, would be a candidate for SNAr reactions.

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govnih.gov

In a 6-halo derivative, the leaving group would be ortho to the strongly electron-withdrawing nitrile group (-CN) and meta to the strongly electron-withdrawing formyl group (-CHO).

The activating effect of the ortho nitrile group would significantly stabilize the negative charge in the Meisenheimer complex intermediate, facilitating the substitution.

The electron-donating methoxy and methyl groups are ortho and para to the leaving group, respectively. These groups would deactivate the ring towards nucleophilic attack.

Radical Reaction Pathways and Photoreactivity

The study of radical and photochemical reactions of substituted benzonitriles is an active area of research. aanda.orgacs.org

Radical Pathways: As mentioned in section 3.3, the most likely site for a radical reaction is the benzylic methyl group. Abstraction of a hydrogen atom from the methyl group would form a stabilized benzylic radical, which could then react with other species.

Photoreactivity: Benzonitrile itself undergoes photochemical reactions, including cycloadditions. acs.orgacs.org The presence of the aldehyde group, which has its own well-known photochemistry (e.g., Norrish Type I and Type II reactions), complicates the potential photoreactivity. Photoexcitation could lead to various outcomes, including fragmentation, rearrangement, or cycloaddition, depending on the wavelength of light and the reaction conditions. The interaction between the excited states of the benzonitrile and benzaldehyde (B42025) chromophores would be a key factor in determining the mechanistic pathway.

Elucidation of Reaction Mechanisms and Transient Intermediates

The elucidation of reaction mechanisms for this compound would involve a combination of experimental and computational methods to identify key transient intermediates.

Electrophilic Aromatic Substitution: The mechanism proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. libretexts.org For substitution at the predicted C6 position, the positive charge of this intermediate would be significantly stabilized by resonance involving the lone pairs of the para-methoxy group and, to a lesser extent, by hyperconjugation from the ortho-methyl group.

Nucleophilic Aromatic Substitution (on a halo-derivative): The mechanism involves the formation of a resonance-stabilized Meisenheimer complex. nih.gov The negative charge of this anionic intermediate would be delocalized effectively onto the oxygen of the formyl group and the nitrogen of the nitrile group, particularly the ortho-nitrile group.

Nitrile Hydrolysis: The mechanism involves the formation of a tetrahedral intermediate after the initial nucleophilic attack of water or hydroxide. Subsequent proton transfers and tautomerization lead to an amide, which is then hydrolyzed via a similar pathway to the final carboxylic acid. chemistrysteps.com

Spectroscopic techniques (e.g., NMR, IR), kinetic studies, and computational modeling would be essential tools for confirming these mechanistic pathways and characterizing the fleeting intermediates involved in the reactions of this compound.

Design and Synthesis of Derivatives of 4 Formyl 2 Methoxy 5 Methylbenzonitrile

Strategies for Structural Modification

Structural modification of the 4-Formyl-2-methoxy-5-methylbenzonitrile core can be systematically approached by targeting its primary functional groups. The inherent reactivity of the formyl, nitrile, and aromatic ring systems allows for a range of chemical transformations to be employed, leading to the generation of diverse molecular architectures.

The electrophilic nature of the formyl group's carbonyl carbon makes it a prime target for nucleophilic addition and condensation reactions. This reactivity is commonly exploited to synthesize imines (Schiff bases), hydrazones, and oximes, which are valuable intermediates and final compounds in their own right.

Imines: The reaction of this compound with primary amines in the presence of an acid catalyst yields imine derivatives. redalyc.org This condensation reaction proceeds through a carbinolamine intermediate, followed by dehydration to form the characteristic C=N double bond. The choice of primary amine allows for the introduction of a wide variety of substituents, thereby tuning the steric and electronic properties of the final molecule.

Hydrazones: Hydrazones are synthesized through the condensation of the aldehyde with hydrazines or hydrazides. nih.govresearchgate.net These derivatives are of significant interest due to the presence of the azomethine (−CONH−N=CH−) pharmacophore. ijpsr.com The synthesis typically involves refluxing the aldehyde and the corresponding hydrazide in a solvent like ethanol (B145695), often with a catalytic amount of acid. researchgate.netijpsr.com Studies on related structures show that hydrazones are generally more stable to hydrolysis than their imine counterparts. nih.gov

Oximes: Oximes are formed by reacting the aldehyde with hydroxylamine (B1172632), typically using hydroxylamine hydrochloride in a solvent mixture such as pyridine/ethanol or water/ethanol. chemicalbook.comwikipedia.org This reaction converts the formyl group into a C=N-OH functionality. Oximes are versatile chemical intermediates and can exist as E/Z stereoisomers. wikipedia.org

The following table outlines hypothetical derivatization reactions at the formyl group, based on established synthetic protocols for analogous aldehydes. redalyc.orgijpsr.comnih.govchemicalbook.com

| Derivative Type | Reactant | Typical Conditions | Resulting Functional Group |

| Imine | Aniline (B41778) | Ethanol, catalytic Acetic Acid, reflux | -CH=N-Ph |

| Hydrazone | Benzoylhydrazide | Ethanol, reflux | -CH=N-NH-CO-Ph |

| Oxime | Hydroxylamine HCl | Pyridine/Ethanol, reflux | -CH=N-OH |

The nitrile (-C≡N) group is a versatile functional handle that can be converted into other important chemical moieties, primarily through hydrolysis or reduction.

Hydrolysis: The nitrile group can undergo hydrolysis under either acidic or basic conditions. Depending on the reaction conditions, the hydrolysis can be stopped at the primary amide stage (R-CONH₂) or proceed fully to the carboxylic acid (R-COOH). rsc.org Strong acids or bases tend to favor the formation of the carboxylic acid. google.com However, selective hydrolysis to the amide can be achieved using milder conditions, for instance, with tetrabutylammonium (B224687) hydroxide (B78521) (TBAH), where the reaction is not significantly affected by the electronic nature of other ring substituents. rsc.org

Reduction to Amines: The nitrile group can be readily reduced to a primary amine (-CH₂NH₂). This transformation is a powerful tool for introducing a basic amino-methyl group. Common and effective reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and various borane (B79455) reagents. libretexts.orgorganic-chemistry.org For example, diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) has been shown to reduce a wide range of aromatic nitriles to their corresponding benzylamines in high yields. nih.govresearchgate.net

The table below summarizes key transformations of the nitrile group.

| Transformation | Reagents | Resulting Functional Group |

| Partial Hydrolysis | H₂O, Tetrabutylammonium Hydroxide | Amide (-CONH₂) |

| Full Hydrolysis | H₂O, H⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄ in THF; 2. H₂O | Primary Amine (-CH₂NH₂) |

Further diversification can be achieved by modifying the substituents on the aromatic ring. The reactivity of the ring towards electrophilic substitution is governed by the directing effects of the existing groups. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the formyl (-CHO) and nitrile (-CN) groups are deactivating and meta-directing. The interplay of these effects will determine the position of any new substituent.

Another strategy involves modification of the existing methyl group. For instance, benzylic bromination of the methyl group can be achieved using N-bromosuccinimide (NBS), creating a reactive handle for subsequent nucleophilic substitution reactions. This approach was used in the synthesis of a related cyanobenzaldehyde. google.com Furthermore, nucleophilic aromatic substitution can be employed on suitably activated rings, such as polyfluorinated benzonitriles, to introduce various substituents. acs.org

Exploration of Diverse Chemical Scaffolds from the this compound Core

The derivatives synthesized through the initial modifications described above can serve as building blocks for more complex chemical scaffolds.

For example, the Schiff bases (imines) derived from the aldehyde are precursors for the synthesis of various heterocyclic systems. The synthesis of novel azo-Schiff base ligands from a related hydroxy-methoxy-benzaldehyde demonstrates how the initial imine formation can be part of a multi-step synthesis to create larger, functional molecules. nih.gov Similarly, the primary amine generated from nitrile reduction can be a key intermediate in building larger structures, such as in the combinatorial synthesis of benzimidazoles. researchgate.net

Larger, symmetrical scaffolds can also be constructed. The reaction of a related aldehyde, 4-hydroxy-3-methoxybenzaldehyde, with a bifunctional linker like 1,4-dibromobutane (B41627) resulted in the formation of a dimeric bis-aldehyde structure, effectively doubling the molecular framework. researchgate.net Applying such a strategy to a derivative of the title compound could yield complex, macrocyclic, or dendritic structures.

Combinatorial Approaches for Derivative Library Generation

The straightforward and high-yielding nature of the reactions at the formyl and nitrile groups makes the this compound core an ideal candidate for combinatorial chemistry. This approach allows for the rapid generation of a large library of structurally related compounds for screening purposes.

A combinatorial library could be generated by reacting the parent aldehyde with a diverse set of primary amines or hydrazides in a parallel synthesis format. For instance, by placing the core compound into the wells of a microtiter plate and adding a different amine or hydrazide reactant to each well, a library of hundreds of distinct imine or hydrazone derivatives can be produced efficiently. This strategy has been successfully applied in the liquid-phase synthesis of diverse benzimidazole (B57391) libraries, where a core structure is sequentially reacted with different building blocks to generate the final products. researchgate.net Such libraries are invaluable for the discovery of new molecules with desired properties.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Formyl-2-methoxy-5-methylbenzonitrile is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display two singlets for the two aromatic protons, a consequence of their isolated positions on the benzene (B151609) ring. The aldehyde proton (CHO) would appear as a characteristic singlet significantly downfield, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methoxy (B1213986) group (OCH₃) protons would present as a sharp singlet, typically around 3.8-4.0 ppm. Finally, the methyl group (CH₃) protons attached to the benzene ring would also produce a singlet, expected to be in the range of 2.2-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically appearing between 185 and 195 ppm. The carbon of the nitrile group (C≡N) would likely resonate in the range of 115-120 ppm. The aromatic carbons would show a series of signals in the aromatic region (approximately 110-165 ppm), with their specific shifts influenced by the attached functional groups. The carbon of the methoxy group would be found around 55-60 ppm, and the methyl group carbon would appear the most upfield, typically between 15 and 25 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| CHO | 9.5 - 10.5 (s, 1H) | 185 - 195 |

| Ar-H | 7.5 - 7.8 (s, 1H), 7.0 - 7.3 (s, 1H) | 110 - 165 |

| OCH₃ | 3.8 - 4.0 (s, 3H) | 55 - 60 |

| CH₃ | 2.2 - 2.5 (s, 3H) | 15 - 25 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental results. 's' denotes a singlet.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups in a molecule by observing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band corresponding to the C≡N (nitrile) stretching vibration is expected around 2220-2240 cm⁻¹. The C=O (carbonyl) stretching of the aldehyde group would appear as a strong band in the region of 1690-1715 cm⁻¹. The C-H stretching of the aldehyde group would likely show two weak bands around 2820 and 2720 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy and methyl groups would appear just below 3000 cm⁻¹. The C-O stretching of the methoxy group would be visible in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations would give rise to several bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the nitrile (C≡N) and the aromatic ring stretching vibrations are expected to show strong signals due to the change in polarizability during these vibrations. The C=O stretch would also be Raman active.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N (Nitrile) | Stretching | 2220 - 2240 | Strong (IR), Strong (Raman) |

| C=O (Aldehyde) | Stretching | 1690 - 1715 | Strong (IR), Medium (Raman) |

| C-H (Aldehyde) | Stretching | ~2820, ~2720 | Weak (IR) |

| C-H (Aromatic) | Stretching | > 3000 | Medium (IR) |

| C-H (Aliphatic) | Stretching | < 3000 | Medium (IR) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong (IR & Raman) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the formyl group (M-29) or a methyl radical from the methoxy group (M-15).

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol (B145695) or cyclohexane, is expected to show absorption bands characteristic of a substituted benzene ring. The presence of the formyl, nitrile, and methoxy groups, which are all auxochromes or chromophores, would influence the position and intensity of these bands. Typically, substituted benzonitriles exhibit absorption maxima (λ_max) in the ultraviolet region. The π → π* transitions of the aromatic system and the n → π* transition of the carbonyl group would be the main contributors to the spectrum.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking. Such data is invaluable for understanding the physical properties of the compound and for computational modeling studies. To date, no public crystallographic data for this specific compound has been found.

Advanced Spectroscopic Techniques

Fluorescence Spectroscopy: The potential for fluorescence in this compound would depend on its electronic structure and the efficiency of non-radiative decay processes. While some aromatic nitriles exhibit fluorescence, the presence of the formyl group might lead to quenching. Experimental investigation would be necessary to determine its emissive properties. For instance, some related compounds, like 4-cyano-2-methoxybenzaldehyde, have been used as ligands for fluorescence sensors, suggesting that this class of molecules can possess useful photophysical properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a technique used to study species with unpaired electrons. For this compound itself, which is a diamagnetic molecule, EPR would not be applicable. However, if it were to be part of a metal complex or a radical species, EPR could provide valuable information about the electronic structure and the environment of the unpaired electron.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. utexas.edu It is particularly effective for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. researchgate.net For 4-Formyl-2-methoxy-5-methylbenzonitrile, this process would be performed using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)). reddit.com The calculation iteratively adjusts the positions of the atoms until the forces on them are negligible, resulting in a stable structure.

This analysis yields crucial data on the molecule's geometric parameters. While specific experimental data for this exact compound is not available, theoretical calculations would provide predictions for bond lengths, bond angles, and dihedral angles that define its shape. For instance, the planarity of the benzene (B151609) ring and the orientation of the formyl, methoxy (B1213986), and nitrile substituents would be determined. researchgate.net

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

| Parameter Type | Atoms Involved | Description | Predicted Value |

|---|---|---|---|

| Bond Length | C≡N | Length of the nitrile triple bond | ~1.16 Å |

| Bond Length | C=O | Length of the formyl double bond | ~1.22 Å |

| Bond Angle | C-C=O | Angle of the formyl group | ~124° |

| Dihedral Angle | C(ring)-C(ring)-C-O | Torsion angle defining formyl group orientation | ~0° or ~180° |

Note: The values in this table are illustrative, based on typical results for similar functional groups in related molecules, as specific computational studies on this compound are not publicly available.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. derpharmachemica.com This calculation simulates the molecule's vibrational modes, where different parts of the molecule stretch, bend, or twist. nii.ac.jp

Each calculated frequency corresponds to a specific vibrational motion. These theoretical frequencies can be correlated with experimental spectra to assign specific absorption bands to functional groups within the molecule. For this compound, characteristic vibrations for the nitrile (C≡N), formyl (C=O), methoxy (C-O), and aromatic C-H bonds would be predicted. researchgate.netfrontiersin.org Theoretical frequencies are often systematically overestimated and may be scaled by an empirical factor to better match experimental data. derpharmachemica.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups (Illustrative)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2230 - 2250 |

| Formyl (C=O) | Stretching | 1690 - 1710 |

| Aromatic Ring | C=C Stretching | 1580 - 1610 |

| Methoxy (C-O) | Stretching | 1250 - 1270 |

Note: This data is illustrative, representing typical frequency ranges for these functional groups from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most capable of accepting electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. researchgate.net A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity. For this compound, the analysis would reveal how the electron-withdrawing nitrile and formyl groups and the electron-donating methoxy and methyl groups influence the energy and distribution of these orbitals across the aromatic system. ed.ac.ukacs.org

Table 3: Illustrative Frontier Molecular Orbital Properties

| Parameter | Description | Illustrative Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 4.5 |

Note: These values are hypothetical and serve to illustrate the typical outputs of an FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, which is crucial for predicting how it will interact with other molecules. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net

Different colors on the map indicate different charge potentials. Typically, red indicates electron-rich regions with a negative potential (prone to electrophilic attack), while blue indicates electron-poor regions with a positive potential (prone to nucleophilic attack). nih.gov Green represents neutral or near-zero potential. nih.gov For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen of the formyl group and nitrogen of the nitrile group, making them sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Molecular Dynamics (MD) Simulations for Conformational and Interaction Studies

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. bioinformaticsreview.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and interacts with its environment, such as a solvent. acs.orgrsc.orgresearchgate.net

For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation of the formyl and methoxy groups. nih.gov Furthermore, simulations in an aqueous solution could provide insights into its solubility and how water molecules arrange around its different functional groups, offering a detailed picture of its hydration shell. acs.org

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (a ligand) when it binds to a larger molecule, typically a protein receptor, to form a stable complex. mdpi.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov

In a docking study involving this compound, the compound would be placed into the active site of a target protein. mdpi.com A scoring function would then evaluate thousands of possible binding poses, estimating the binding affinity for each. mdpi.com The results would identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. acs.org

Table 4: Illustrative Molecular Docking Results with a Hypothetical Protein Kinase

| Parameter | Description | Result |

|---|---|---|

| Binding Affinity | Estimated free energy of binding (kcal/mol) | -7.8 |

| Key Interactions | Predicted interactions with amino acid residues | Hydrogen bond between Formyl Oxygen and LYS-88 |

| Hydrogen bond between Nitrile Nitrogen and ASN-135 | ||

| Hydrophobic interaction with LEU-34, VAL-72 |

Note: This table is a hypothetical example to illustrate the type of information obtained from a molecular docking study, as specific docking analyses for this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical approaches)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of a compound with its biological activity or other properties. While specific QSAR studies focused solely on this compound are not prevalent in publicly available literature, the principles of QSAR can be applied to understand its potential activities.

A theoretical QSAR study of this compound would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be categorized as follows:

Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters like dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). For this compound, the electron-withdrawing nature of the nitrile and formyl groups, combined with the electron-donating effect of the methoxy and methyl groups, would create a unique electronic profile critical for its interactions.

By calculating these descriptors for a series of related benzonitrile (B105546) derivatives and correlating them with a known activity (e.g., enzyme inhibition, receptor binding), a predictive QSAR model could be developed. Such a model would help in designing new analogues of this compound with potentially enhanced activities.

Table 1: Theoretical Molecular Descriptors for QSAR Analysis of this compound

| Descriptor Type | Example Descriptor | Potential Significance for this compound |

|---|---|---|

| Electronic | HOMO-LUMO Gap | Relates to chemical reactivity and stability. |

| Dipole Moment | Influences solubility and intermolecular interactions. | |

| Partial Atomic Charges | Identifies potential sites for electrostatic interactions. | |

| Steric | Molecular Volume | Pertains to the fit within a biological binding site. |

| Surface Area | Affects accessibility for intermolecular interactions. |

| Hydrophobic | LogP | Predicts partitioning between aqueous and lipid environments. |

Prediction of Nonlinear Optical (NLO) Properties (e.g., Second Harmonic Generation)

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly quantum chemical calculations, are instrumental in predicting the NLO properties of new organic molecules. This compound possesses structural features—an aromatic system with electron-donating (methoxy, methyl) and electron-withdrawing (formyl, nitrile) groups—that are prerequisites for significant NLO response.

Theoretical prediction of NLO properties involves calculating the molecular polarizability (α) and hyperpolarizabilities (β, γ) using methods like Density Functional Theory (DFT).

First Hyperpolarizability (β): This is a key indicator of second-order NLO activity, which is responsible for effects like Second Harmonic Generation (SHG), where light of a certain frequency is converted to light of double that frequency. A large β value is desirable for SHG applications. The intramolecular charge transfer from the donor groups to the acceptor groups through the π-conjugated system of the benzene ring is expected to give rise to a significant β value for this molecule.

Second Hyperpolarizability (γ): This relates to third-order NLO effects.

Computational studies would optimize the geometry of this compound and then compute these NLO parameters. The results would typically be presented in tables comparing the calculated values to those of known NLO materials like urea (B33335) or KDP (Potassium Dihydrogen Phosphate) to assess its potential.

Table 2: Theoretical NLO Properties of this compound

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | µ | Influences molecular alignment in an electric field. |

| Polarizability | α | Measure of the ease of distortion of the electron cloud. |

| First Hyperpolarizability | β | Indicates potential for second-order NLO phenomena like SHG. |

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into transition states, reaction intermediates, and energy profiles that are often difficult to probe experimentally. For this compound, computational studies could elucidate the mechanisms of its synthesis or its subsequent reactions.

For instance, the formylation of 2-methoxy-5-methylbenzonitrile (B1350759) to produce the target compound could be modeled. Such a study would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants and products.

Transition State Searching: Identifying the geometry of the highest energy point along the reaction coordinate (the transition state). The vibrational frequency analysis is used to confirm the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate.

Reaction Pathway Mapping: Tracing the Intrinsic Reaction Coordinate (IRC) from the transition state to the reactants and products to ensure it connects them correctly.

Through such modeling, researchers can understand the regioselectivity of the formylation, the role of catalysts, and the electronic and steric factors governing the reaction's feasibility and outcome.

Applications and Functional Roles in Chemical Sciences

Role as Pharmaceutical Intermediates and Precursors

Substituted benzonitriles are a critical class of intermediates in the pharmaceutical industry, valued for their versatile reactivity. The specific arrangement of formyl, methoxy (B1213986), and methyl groups on the benzonitrile (B105546) scaffold of 4-Formyl-2-methoxy-5-methylbenzonitrile suggests its potential utility in the synthesis of bioactive molecules.

As a Key Starting Material for Finerenone Synthesis

While research extensively documents the synthesis of the non-steroidal mineralocorticoid receptor antagonist Finerenone, it is crucial to note a distinction in the key starting material cited in the majority of scientific literature. The widely recognized precursor for Finerenone is 4-formyl-3-methoxybenzonitrile (also known as 4-cyano-2-methoxybenzaldehyde). newdrugapprovals.orggoogle.comchemicalbook.comtantuchemicals.com This compound, lacking the methyl group at the 5-position, serves as the primary building block for constructing the dihydropyridine (B1217469) core of Finerenone. newdrugapprovals.orgd-nb.info

Currently, there is a lack of specific scientific documentation detailing the use of This compound as a direct starting material for the synthesis of Finerenone. The established synthetic pathways for Finerenone consistently refer to the non-methylated analogue.

As a Versatile Scaffold for Drug Discovery and Analogue Design

The chemical architecture of this compound, featuring aldehyde, nitrile, and methoxy functional groups, presents a versatile scaffold for drug discovery and the design of novel analogues. The aldehyde group can readily undergo reactions such as reductive amination, Wittig reactions, and condensations to introduce a wide array of molecular diversity. The nitrile and methoxy groups can also be chemically modified, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

While the potential exists, specific examples of drug candidates or extensive analogue libraries derived directly from this compound are not prominently featured in publicly available research. However, the broader class of substituted benzonitriles is well-established in medicinal chemistry for the development of various therapeutic agents.

Potential in Agrochemical Development (e.g., novel pesticide candidates)

The development of novel pesticides and herbicides often relies on the exploration of unique chemical scaffolds that can exhibit biological activity against specific pests or weeds. The structural motifs present in this compound could theoretically be incorporated into new agrochemical candidates. The nitrile group, in particular, is a common feature in a number of commercial pesticides.

However, a thorough review of the current scientific and patent literature does not reveal specific studies or developed products where this compound is explicitly used as a precursor or active ingredient in agrochemical formulations.

Utility in the Development of Chemical Sensors (e.g., ion-selective sensors)

Chemical sensors are devices that can detect and respond to specific chemical species. The design of these sensors often involves the synthesis of organic molecules that can selectively bind to a target analyte, leading to a measurable signal, such as a change in color or fluorescence. The functional groups of this compound could be modified to create such chemosensors. For instance, the aldehyde group could be used to link the molecule to a solid support or to a fluorescent reporter.

Despite this theoretical potential, there is a lack of published research demonstrating the application of this compound in the development of chemical sensors.

Contribution to Optoelectronic Materials and Dye Systems

Organic molecules with extended π-conjugated systems often exhibit interesting optical and electronic properties, making them suitable for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), dyes, and pigments. The benzonitrile core of this compound can be chemically elaborated to extend its conjugation and modify its absorption and emission properties.

While the potential for derivatization exists, there is no current research available that specifically highlights the use of this compound or its derivatives in the creation of optoelectronic materials or dye systems.

Biological Activity Assessment of 4 Formyl 2 Methoxy 5 Methylbenzonitrile and Its Derivatives

In Vitro Biological Screening Methodologies

A range of standard in vitro techniques are employed to screen the biological activities of benzonitrile (B105546) derivatives. For assessing antimicrobial properties, the minimum inhibitory concentration (MIC) is a common metric, determined using methods like agar dilution. researchgate.netnih.gov In these assays, compounds are tested against various strains of Gram-positive and Gram-negative bacteria, as well as fungal species. researchgate.net

To evaluate antiproliferative or antitumor activity, researchers utilize cell-based assays on various human cancer cell lines. mdpi.com The half-maximal inhibitory concentration (IC50) is a key parameter derived from these studies, often determined using the MTS assay, which measures cell viability. mdpi.comscielo.br The selection of cell lines can be broad, covering different types of cancer, or targeted towards those overexpressing a specific protein of interest, such as the epidermal growth factor receptor (EGFR). mdpi.com

For enzyme inhibition studies, specific assays are designed to measure the reduction in an enzyme's activity in the presence of the test compound. For instance, aromatase and steroid sulfatase (STS) inhibition is frequently evaluated in JEG-3 cells, a human choriocarcinoma cell line. nih.govresearchgate.net The results are typically reported as IC50 values, indicating the concentration of the inhibitor required to reduce the enzyme's activity by half. nih.govscispace.com

Enzyme Inhibition Profiling

Derivatives of benzonitrile have shown significant promise as inhibitors of enzymes involved in hormone-dependent cancers, particularly aromatase and steroid sulfatase (STS). researchgate.net

Aromatase and Steroid Sulfatase Inhibition: A substantial body of research has focused on developing dual aromatase-sulfatase inhibitors (DASIs) based on benzonitrile scaffolds. nih.govnih.gov These compounds are designed to simultaneously block two key pathways in estrogen biosynthesis. researchgate.net For example, several series of derivatives of 4-(((4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)phenyl sulfamate have been synthesized and evaluated. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the nature of the linker between the aromatase and STS inhibitory pharmacophores is crucial for activity. nih.govresearchgate.net Compounds with alkylene- and thioether-based linkers tend to be more potent aromatase inhibitors than those with ether-, sulfone-, or sulfonamide-based linkers. nih.govresearchgate.net One of the most potent dual inhibitors identified is a sulfamate derivative that inhibits both aromatase and sulfatase with high potency (aromatase IC50 = 0.52 nM; STS IC50 = 280 nM). nih.gov Another highly potent DASI exhibited an IC50 of 18 pM for aromatase and 130 pM for STS. scispace.com

Other Enzyme Targets: Some nitrile derivatives containing a benzofuran scaffold have been investigated as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). tandfonline.com Several of these compounds displayed significant inhibitory activity against EGFR-TK, with IC50 values ranging from 0.81 to 1.12 µM. tandfonline.com Additionally, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases including cancer and diabetes. nih.gov The top compounds from this series displayed nanomolar potency against 12-LOX. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Benzonitrile Derivatives

| Compound Type | Target Enzyme | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Dual Aromatase-Sulfatase Inhibitor (DASI) | Aromatase | 0.45 nM | nih.govresearchgate.net |

| Dual Aromatase-Sulfatase Inhibitor (DASI) | Steroid Sulfatase (STS) | 1200 nM | nih.govresearchgate.net |

| S-(+)-enantiomer of a DASI | Aromatase | 0.52 nM | nih.gov |

| S-(+)-enantiomer of a DASI | Steroid Sulfatase (STS) | 280 nM | nih.gov |

| Hybrid DASI | Aromatase | 18 pM | scispace.com |

| Hybrid DASI | Steroid Sulfatase (STS) | 130 pM | scispace.com |

| Cyanobenzofuran Derivative | EGFR-TK | 0.81 µM | tandfonline.com |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivative | 12-Lipoxygenase (12-LOX) | nM range | nih.gov |

Receptor Binding Assays

The available literature primarily focuses on the enzyme inhibitory and cellular activities of 4-Formyl-2-methoxy-5-methylbenzonitrile derivatives. While these compounds are designed to interact with the active sites of enzymes like aromatase and STS, specific receptor binding assays are not prominently featured in the reviewed research. nih.gov The therapeutic approach for these compounds is generally aimed at inhibiting enzyme function rather than direct receptor antagonism or agonism. bioscientifica.com

Cellular Activity Evaluations

Antimicrobial Activity: Various benzonitrile derivatives have been screened for their antibacterial and antifungal properties. nih.gov In one study, a series of newly synthesized benzonitrile derivatives were tested against Gram-positive bacteria, Gram-negative bacteria, and fungi. nih.gov Among the tested compounds, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile showed significant activity against both types of bacteria and was particularly potent as an antifungal agent, with a MIC of 6.25 μg/mL against Botrytis fabae. nih.gov Another study on 4-((E)-2-benzylidenehydrazinyl)benzonitriles found that the highest activity for the parent ligand was against E. coli, with a MIC of 62.5 μg/mL. researchgate.net Metal complexes of these ligands sometimes showed enhanced activity against other strains like S. aureus and S. pyogenes. researchgate.net

Antiproliferative Activity: The antiproliferative effects of benzonitrile derivatives have been evaluated against a panel of human cancer cell lines. nih.gov Novel N-substituted, benzimidazole-derived acrylonitriles have shown promising activity against several cancer cells, with some compounds exhibiting strong and selective effects. nih.gov For instance, certain derivatives were particularly active against hematological cancer cell lines such as DND-41 (acute lymphoblastic leukemia), HL-60 (acute myeloid leukemia), K-562 (chronic myeloid leukemia), and Z-138 (non-Hodgkin lymphoma). nih.gov

In another study, new cyanobenzofuran derivatives were synthesized and tested against HePG2 (liver), HCT-116 (colon), and MCF-7 (breast) cancer cell lines. tandfonline.com Several compounds exhibited broad-spectrum activity with IC50 values in the micromolar range. tandfonline.com For example, some compounds had IC50 values between 8.81–13.85 µM against HCT-116 and 8.36–17.28 µM against MCF-7 cell lines. tandfonline.com A series of novel 4-stilbenylamino quinazoline derivatives also showed potent activity against EGFR-positive cell lines like A431, A549, and BGC-823, with IC50 values around 2.0 μM, which was more potent than the reference drug gefitinib in those cell lines. mdpi.com

Table 2: Cellular Activity of Selected Benzonitrile Derivatives

| Compound Type | Activity Type | Target Organism/Cell Line | Activity Metric (MIC/IC50) | Reference |

|---|---|---|---|---|

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Antifungal | Botrytis fabae | 6.25 µg/mL | nih.gov |

| 4-((E)-2-benzylidenehydrazinyl)benzonitrile | Antibacterial | E. coli | 62.5 µg/mL | researchgate.net |

| Cyanobenzofuran Derivative | Antiproliferative | HCT-116 (Colon Cancer) | 8.81–13.85 µM | tandfonline.com |

| Cyanobenzofuran Derivative | Antiproliferative | MCF-7 (Breast Cancer) | 8.36–17.28 µM | tandfonline.com |

| 4-stilbenylamino quinazoline derivative | Antiproliferative | A431, A549, BGC-823 | ~2.0 µM | mdpi.com |

| Benzimidazole-derived acrylonitrile | Antiproliferative | Hematological cancer cells | Strong activity | nih.gov |

Investigation of Molecular Mechanisms of Biological Action

Understanding the molecular basis of the observed biological activities is crucial for the rational design of more potent and selective compounds. For enzyme inhibitors, molecular docking studies are frequently used to predict how these molecules bind to the active site of their target enzymes. nih.gov

In the case of aromatase inhibitors, docking studies have shown that the benzonitrile group can form a hydrogen-bond interaction with key amino acid residues in the active site, such as Met 374 or Ser 478. nih.gov These interactions are considered important for potent aromatase inhibition. nih.gov Similarly, for dual aromatase-sulfatase inhibitors, molecular modeling predicts that the sulfamate group can interact with the active site of STS, while the benzonitrile and triazole moieties interact with the aromatase active site. nih.gov

For antiproliferative compounds, the mechanism can be more complex. Some benzimidazole-derived acrylonitriles are thought to exert their anticancer effects by inhibiting tubulin polymerization. nih.gov Certain cyanobenzofuran derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cells. tandfonline.com These compounds were also found to increase the levels of caspase-3, a key executioner enzyme in the apoptotic pathway. tandfonline.com

Structure-Biology Relationships and Pharmacophore Identification

The extensive research on benzonitrile derivatives has led to the identification of key structural features that govern their biological activity. These structure-activity relationship (SAR) studies are vital for identifying the pharmacophore—the essential arrangement of functional groups responsible for a specific biological effect.

For dual aromatase-sulfatase inhibitors, the SAR is well-defined. The pharmacophore for aromatase inhibition typically includes an N-containing heterocyclic ring (like a triazole) that coordinates with the heme iron of the enzyme, and a benzonitrile group that forms hydrogen bonds within the active site. nih.govbioscientifica.com The pharmacophore for irreversible STS inhibition is an aryl sulfamate ester group. nih.govresearchgate.net The nature and length of the linker connecting these two pharmacophores significantly impact the dual inhibitory activity. nih.govresearchgate.net Extending the linker is often beneficial for aromatase inhibition but can be detrimental to STS inhibition if it's too long. nih.gov

For antimicrobial benzonitriles, the specific substitutions on the aromatic ring and the nature of the side chains determine the spectrum and potency of the activity. researchgate.netnih.gov For instance, the presence of a nitro group in (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile was associated with potent antifungal activity. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Formyl-2-methoxy-5-methylbenzonitrile?

The synthesis typically involves multi-step substitution or coupling reactions. For example, a formyl group can be introduced via Vilsmeier-Haack formylation on a pre-functionalized benzonitrile scaffold. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed for introducing methoxy or methyl groups at specific positions. Reaction optimization often requires inert atmospheres, anhydrous solvents (e.g., THF or DMF), and controlled temperatures (60–100°C). Post-synthetic purification via column chromatography with ethyl acetate/hexane gradients is standard .

Q. How is this compound characterized using spectroscopic methods?

- 1H NMR : The aldehyde proton (CHO) appears as a singlet near δ 9.8–10.2 ppm. Methoxy (-OCH3) and methyl (-CH3) groups resonate as singlets at δ 3.8–4.0 and δ 2.3–2.5 ppm, respectively. Aromatic protons show splitting patterns dependent on substitution .

- FT-IR : Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) confirm nitrile and aldehyde functionalities.

- Mass Spectrometry : Molecular ion peaks ([M+H]+) align with the molecular formula C10H9NO2 (calc. 175.16 g/mol) .

Q. What are the key stability considerations for storing this compound?

The compound is sensitive to moisture and light. Store in amber vials under inert gas (argon/nitrogen) at 2–8°C. Long-term storage in anhydrous DMSO or DMF (1–10 mM) is recommended to prevent aldehyde oxidation or hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling reactions be optimized using this compound as a substrate?

The formyl and nitrile groups may coordinate with palladium catalysts, necessitating ligand screening. Use XPhos or SPhos ligands (2–5 mol%) to enhance catalytic efficiency. Pre-activate boronic acid partners with K2CO3 or CsF in degassed toluene/water (3:1) at 80°C. Monitor reaction progress via TLC (eluent: 30% ethyl acetate/hexane) to minimize over-coupling byproducts .

Q. What computational methods predict the reactivity of the formyl group in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic reactivity at the aldehyde carbon. Fukui indices identify nucleophilic attack sites, while Molecular Electrostatic Potential (MEP) maps highlight electron-deficient regions. Solvent effects (e.g., DMSO) are incorporated via PCM models to simulate reaction environments .

Q. How can low yields in nucleophilic substitution reactions involving this compound be resolved?

Low yields often stem from steric hindrance from the methyl group or poor leaving-group activation. Strategies include:

- Using bulky bases (e.g., DBU) to deprotonate nucleophiles.

- Replacing halides with triflate (-OTf) leaving groups to enhance electrophilicity.

- Microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics .

Q. What are the challenges in analyzing conflicting HPLC purity data for this compound?

Contradictory HPLC results may arise from:

- Degradation : Check for aldehyde oxidation peaks (retention time shifts).

- Column Compatibility : Use C18 columns with 0.1% TFA in mobile phases to improve peak resolution.

- Sample Preparation : Ensure complete dissolution in acetonitrile to avoid particulates affecting UV detection .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.